molecular formula C10H16N2O4S B8348148 3-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}cyclobutanone

3-{[4-(Methylsulfonyl)piperazin-1-yl]carbonyl}cyclobutanone

Cat. No. B8348148
M. Wt: 260.31 g/mol
InChI Key: IXZNFMIBYRAVLC-UHFFFAOYSA-N
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Patent
US07812040B2

Procedure details

BOP (4.43 g, 10 mmol) was poured some more to a solution of 3-oxo-cyclobutanecarboxylic acid (1.14 g, 10 mmol), intermediate 35, 1-(Methanesulphonyl)piperazine (1.64 g, 10 mmol), and triethylamine (4.1 mL, 30 mmol) in DMF (10 mL) in argon under stirring at 0° C. The mixture was stirred for 20 h, evaporated, and the residue was dried at 0.5 mmHg. The residue was subjected to chromatography on SiO2 (200 g, 40-63 μm, CHCl3/hexane 8:2, 9:1, 9.5:0.5→CHCl3→CHCl3/i-PrOH 99:1→95:5) to give the title compound as white crystals in 2.2 g yield. GCMS data: M+ 260 (Calculated for C10H16N2O4S 260.31), 93.5%, r.t. 14.64 min. 1H-NMR data (dmso-d6): 3.56-3.64 (m, 4H), 3.50 (ddd, 1H, J=7.1 Hz, J=9 Hz, J=15 Hz), 3.20-3.29 (m, 4H), 3.08-3.15 (m, 4H), 2.89 (s, 3H).
Name
Quantity
4.43 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 35
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[P-](F)(F)(F)(F)F.N1(O[P+](N(C)C)(N(C)C)N(C)C)C2C=CC=CC=2N=N1.[O:28]=[C:29]1[CH2:32][CH:31]([C:33]([OH:35])=O)[CH2:30]1.[CH3:36][S:37]([N:40]1[CH2:45][CH2:44][NH:43][CH2:42][CH2:41]1)(=[O:39])=[O:38].C(N(CC)CC)C>CN(C=O)C>[CH3:36][S:37]([N:40]1[CH2:45][CH2:44][N:43]([C:33]([CH:31]2[CH2:30][C:29](=[O:28])[CH2:32]2)=[O:35])[CH2:42][CH2:41]1)(=[O:39])=[O:38] |f:0.1|

Inputs

Step One
Name
Quantity
4.43 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.N1(N=NC2=C1C=CC=C2)O[P+](N(C)C)(N(C)C)N(C)C
Name
Quantity
1.14 g
Type
reactant
Smiles
O=C1CC(C1)C(=O)O
Name
intermediate 35
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.64 g
Type
reactant
Smiles
CS(=O)(=O)N1CCNCC1
Name
Quantity
4.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried at 0.5 mmHg

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)N1CCN(CC1)C(=O)C1CC(C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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